

Technical Guide: Biological Activity of 3-Amino-5-methylisoxazole Derivatives

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Compound of Interest

Compound Name: Methyl-(5-methyl-isoxazol-3-YL)-amine

Cat. No.: B1315126

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Disclaimer: This technical guide addresses the biological activity of derivatives of "3-Amino-5-methylisoxazole" (also known as 5-Methylisoxazol-3-amine, CAS 1072-67-9). Direct research on the specific N-methylated compound, "**Methyl-(5-methyl-isoxazol-3-YL)-amine**," is not extensively available in public literature. The focus of this document is therefore on the well-documented biological activities of various compounds synthesized from the 3-Amino-5-methylisoxazole scaffold, which is a key intermediate in pharmaceutical research.^{[1][2]} Derivatives of this parent compound have demonstrated a wide spectrum of pharmacological properties, including significant antitubercular, antibacterial, and anticancer activities.^{[3][4]}

Antitubercular Activity

Derivatives of 5-methylisoxazole, particularly 5-methylisoxazole-3-carboxamides, have been synthesized and evaluated for their potential as antitubercular agents. Several of these compounds have shown significant inhibitory activity against *Mycobacterium tuberculosis*.

Quantitative Data: Antitubercular Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 5-methylisoxazole-3-carboxamide derivatives against the H37Rv strain of *Mycobacterium tuberculosis*.^[5]

Compound ID	Structure	MIC (μ M)[5]
9	N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide	6.25
10	N-(2,4-dichlorophenyl)-5-methylisoxazole-3-carboxamide	3.125
13	5-methyl-N-(p-tolyl)isoxazole-3-carboxamide	6.25
14	5-methyl-N-(4-phenoxyphenyl)isoxazole-3-carboxamide	3.125

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The in vitro antitubercular activity of the synthesized compounds was determined using the Microplate Alamar Blue Assay (MABA) method.[5]

1. Materials and Reagents:

- Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
- Mycobacterium tuberculosis H37Rv strain.
- 96-well microplates.
- Alamar Blue reagent.
- Test compounds and standard drugs (e.g., Isoniazid).

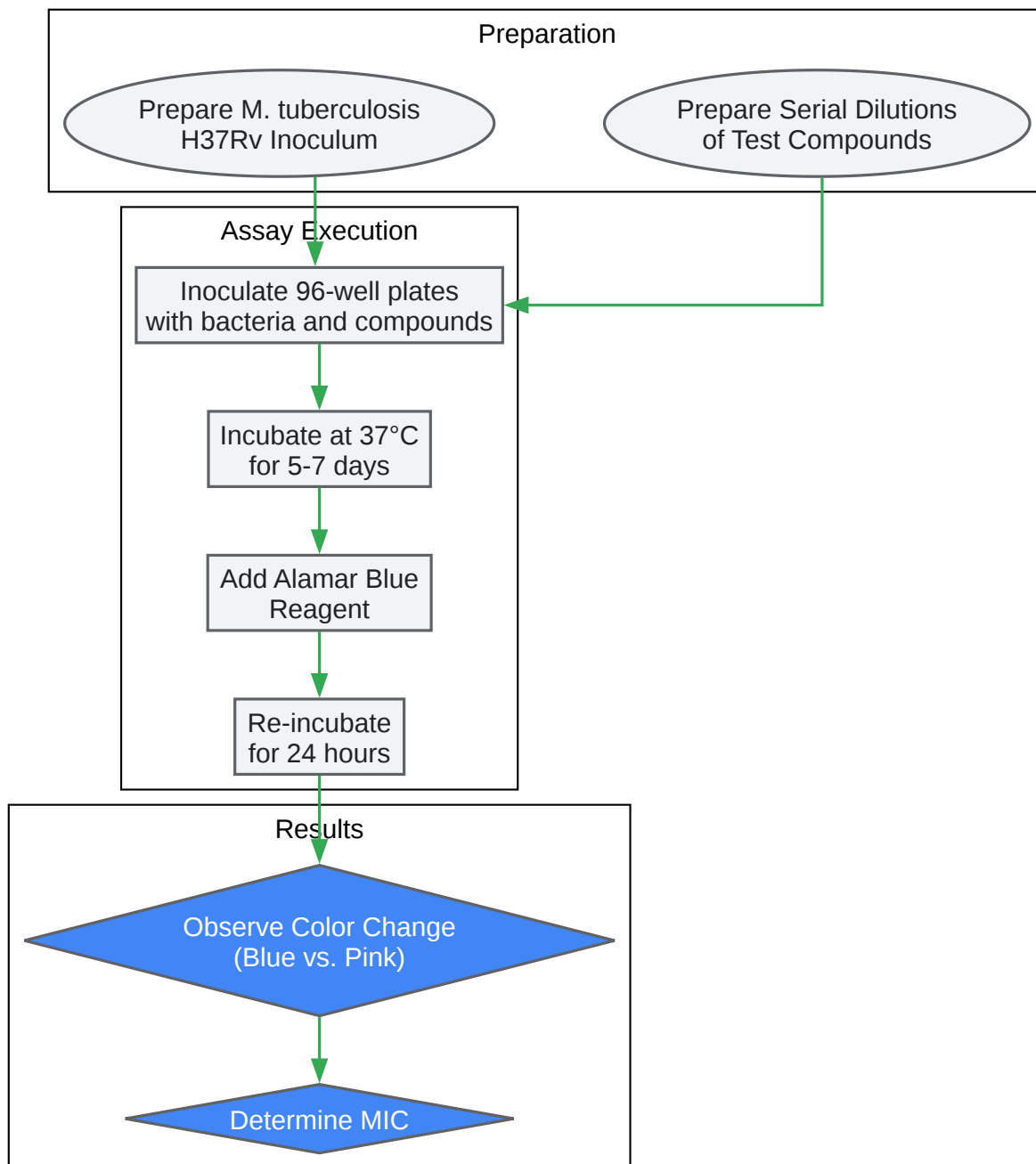
2. Procedure:

- Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to match a McFarland standard No. 1. This suspension

is then diluted to achieve a final inoculum concentration.

- **Plate Setup:** 200 μ L of sterile deionized water is added to the outer perimeter wells of the 96-well plate to prevent dehydration of the medium in the test wells. The inner wells receive 100 μ L of the Middlebrook 7H9 broth.
- **Serial Dilution:** The test compounds are serially diluted directly in the plate. 100 μ L of the compound stock solution is added to the first well of a row, and then a two-fold serial dilution is performed across the plate.
- **Inoculation:** 100 μ L of the prepared bacterial inoculum is added to each well containing the test compound and to the growth control wells.
- **Incubation:** The plates are sealed and incubated at 37°C for 5-7 days.
- **Assay Reading:** After incubation, 25 μ L of Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.
- **Result Interpretation:** A blue color in the well indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.^[5]

Visualization: MABA Workflow



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Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Antibacterial Activity

Various derivatives of 3-Amino-5-methylisoxazole, including Schiff bases and carboxamides, have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity

The table below presents the MIC values of selected 5-methylisoxazole derivatives against common bacterial strains.

Compound ID	Structure	S. aureus (MIC, μ M)	B. subtilis (MIC, μ M)[5]	E. coli (MIC, μ M)[5]
9	N-(4-chlorophenyl)-5-methylisoxazole-3-carboxamide	-	6.25	6.25
13	5-methyl-N-(p-tolyl)isoxazole-3-carboxamide	-	6.25	6.25
15	N-(4-methoxyphenyl)-5-methylisoxazole-3-carboxamide	-	12.5	12.5
17	N-(4-hydroxyphenyl)-5-methylisoxazole-3-carboxamide	-	12.5	12.5
19	N-(2-hydroxyphenyl)-5-methylisoxazole-3-carboxamide	-	6.25	6.25
20	N-(2-chlorophenyl)-5-methylisoxazole-3-carboxamide	-	6.25	6.25

Experimental Protocol: Broth Microdilution Method

The antibacterial activity is commonly determined by the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[6][7]

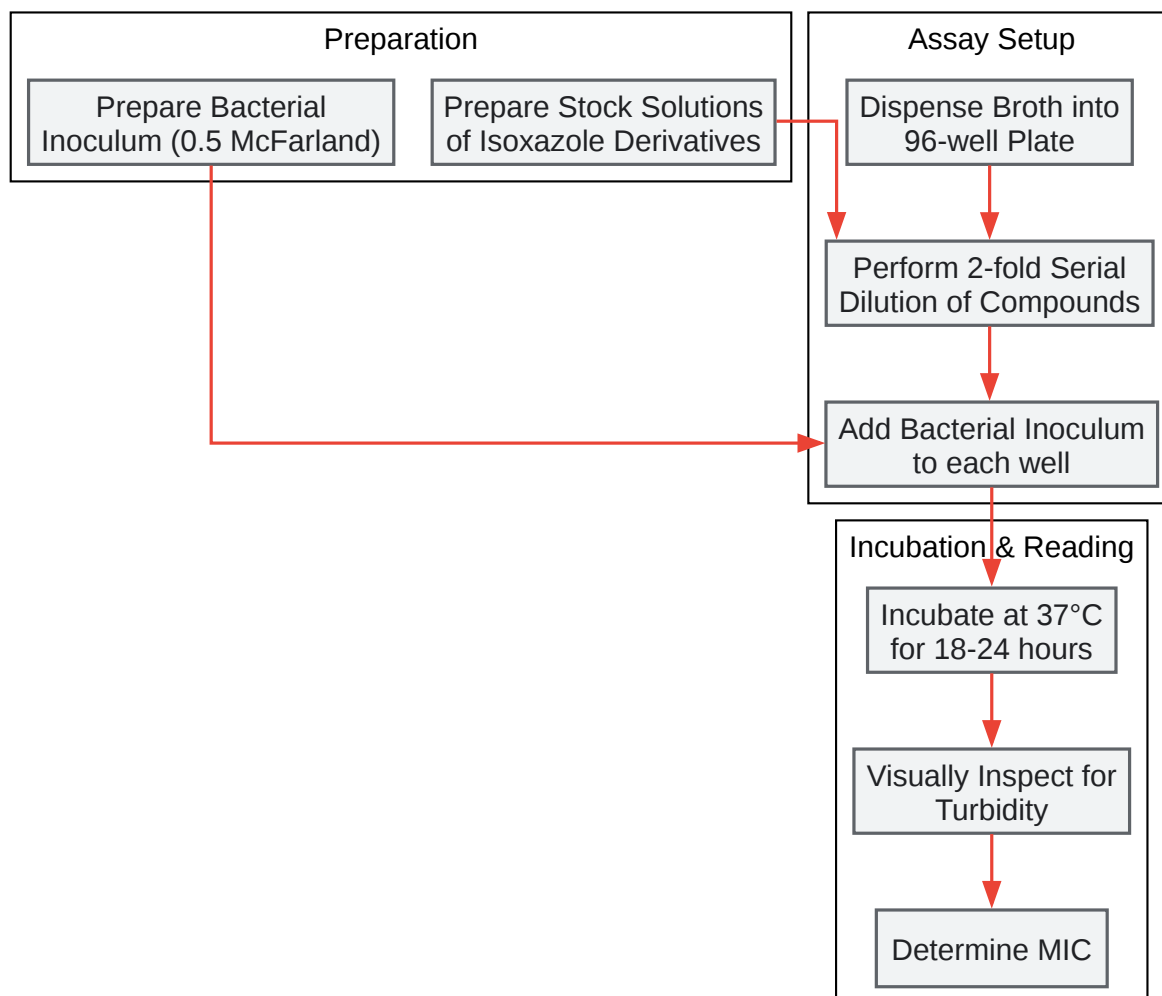
1. Materials and Reagents:

- Mueller-Hinton Broth (MHB).
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*).
- 96-well microtiter plates.
- Test compounds dissolved in a suitable solvent (e.g., DMSO).
- Standard antibiotic (e.g., Ciprofloxacin).

2. Procedure:

- **Inoculum Preparation:** Prepare an overnight culture of the test bacteria in MHB. Adjust the turbidity of the culture to match the 0.5 McFarland standard (approx. 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of 5×10^5 CFU/mL in each well.[\[6\]](#)
- **Plate Preparation:** Dispense 100 μ L of sterile MHB into all wells of a 96-well plate.
- **Compound Dilution:** Add 100 μ L of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 μ L from the first well to the subsequent wells down the row.[\[6\]](#)
- **Inoculation:** Add 100 μ L of the diluted bacterial suspension to each well.
- **Controls:** Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
- **Incubation:** Incubate the plates at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that results in no visible growth (turbidity) in the well.[\[6\]](#)

Visualization: Broth Microdilution Workflow



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Caption: Workflow for the Broth Microdilution MIC Assay.

Anticancer (Cytotoxic) Activity

Isoxazole derivatives have been widely investigated for their cytotoxic effects against various human cancer cell lines. The mechanism of action often involves inducing apoptosis or arresting the cell cycle.[8][9]

Quantitative Data: Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected isoxazole derivatives against different cancer cell lines.

Compound Class	Cancer Cell Line	IC ₅₀ Value (μM)	Reference
Isoxazole-benzothiazole derivative (20c)	Colo205 (Colon)	5.04	[10]
Isoxazole-benzothiazole derivative (20b)	Colo205 (Colon)	5.69	[10]
5-methyl-3-phenylisoxazole-4-carboxamide (2e)	B16F1 (Melanoma)	0.079	
Phenyl-isoxazole-carboxamide (A13)	COX-2 Enzyme	0.013	[11]
Trifluoromethyl-isoxazole (2g)	MCF-7 (Breast)	2.63	[12]
Pyrrolo[3,4-d]isoxazole (11)	HeLa (Cervical)	7 μg/mL	

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and cytotoxicity.[\[13\]](#)[\[14\]](#)

1. Materials and Reagents:

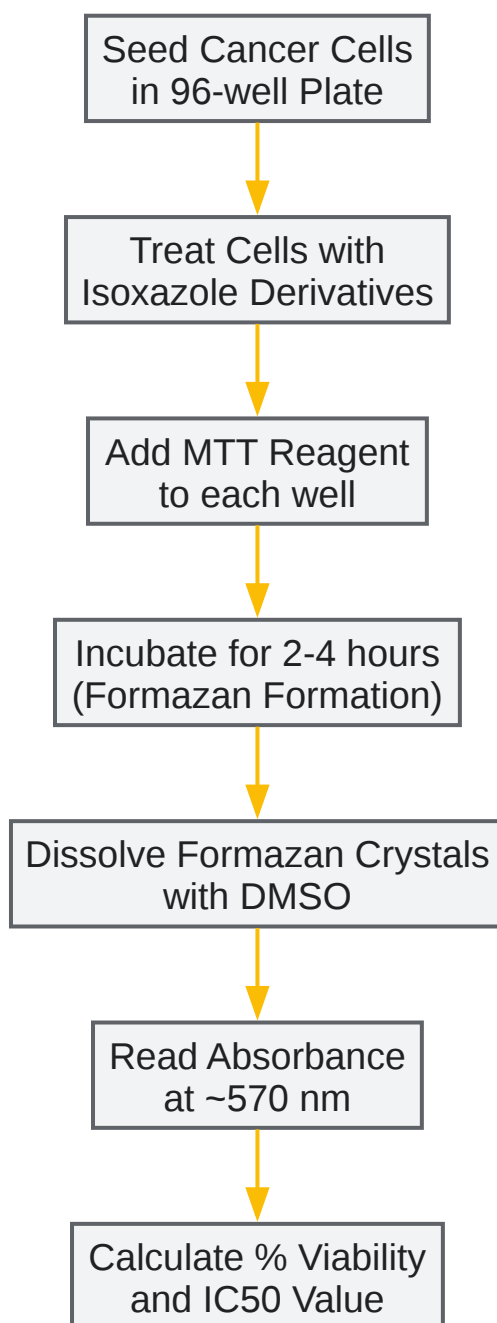
- Cancer cell lines (e.g., MCF-7, Colo205).
- Complete culture medium (e.g., DMEM with 10% FBS).
- 96-well plates.

- MTT solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO, acidified isopropanol).
- Test compounds.

2. Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of the isoxazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control.[\[15\]](#)
- **MTT Addition:** After the incubation period, remove the medium and add 100 μ L of fresh medium and 10 μ L of MTT solution to each well.
- **Incubation:** Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
- **Solubilization:** Carefully remove the MTT solution and add 100-150 μ L of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
- **Data Analysis:** The cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualization: MTT Assay Workflow



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Caption: Workflow for the MTT Cytotoxicity Assay.

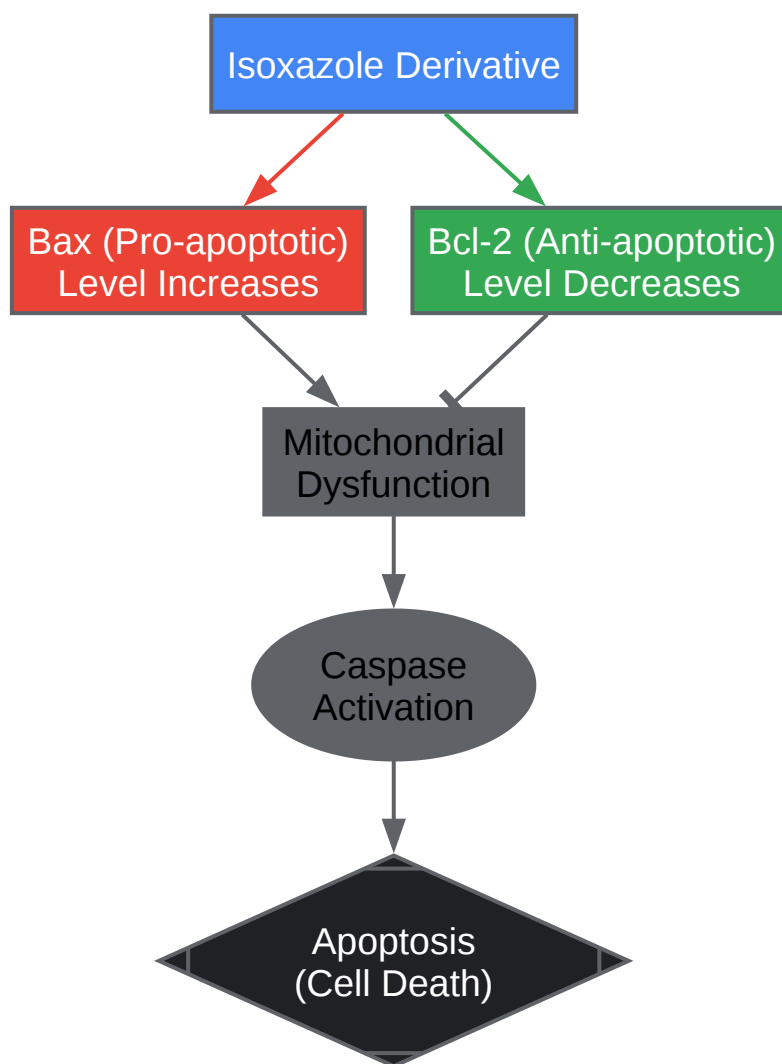
Mechanisms and Signaling Pathways

Research into the anticancer effects of isoxazole derivatives has pointed towards specific molecular mechanisms. Certain compounds have been shown to induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase.^{[9][10]}

Apoptosis Induction Pathway

One of the key anticancer mechanisms for isoxazole derivatives is the induction of apoptosis (programmed cell death). This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.[10]

Visualization: Apoptosis Induction



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Caption: Simplified pathway of apoptosis induction by isoxazoles.

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